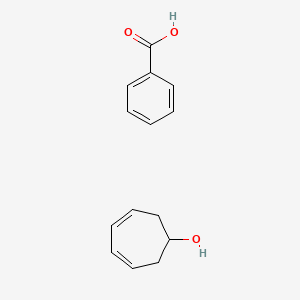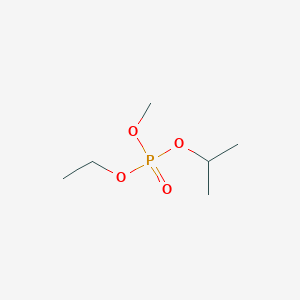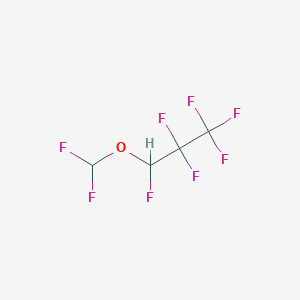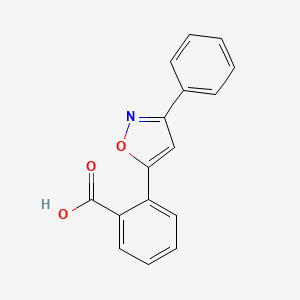![molecular formula C14H24O B14619102 Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- CAS No. 60507-32-6](/img/structure/B14619102.png)
Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-: is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its high degree of methyl substitution, which imparts distinct chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- typically involves multi-step synthetic routes. One common method includes the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise temperature control and the use of specific ligands to achieve the desired product.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the principles of tandem catalysis and efficient synthetic procedures are likely employed. These methods aim to reduce waste and improve yield by orchestrating multiple catalytic steps in a single reaction vessel .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions may yield alcohols or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often employ reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its potential as a pharmacophore, a part of a molecule responsible for its biological activity, is of particular interest. Studies are exploring its interactions with various biological targets and its potential therapeutic applications .
Industry: In the industrial sector, this compound’s stability and reactivity make it suitable for use in materials science. It is investigated for its potential in creating advanced materials with specific properties, such as enhanced durability or reactivity .
Wirkmechanismus
The mechanism by which bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- exerts its effects involves its interaction with specific molecular targets. These interactions often occur through the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or van der Waals forces. The pathways involved can vary depending on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.2.0]octane: This compound shares a similar bicyclic structure but lacks the extensive methyl substitution.
Bicyclo[3.3.0]octan-2-one: Another bicyclic compound with a different ring structure and substitution pattern.
Uniqueness: The extensive methyl substitution in bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These properties can influence its reactivity and interactions with other molecules, making it distinct from other bicyclic compounds .
Eigenschaften
CAS-Nummer |
60507-32-6 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
5,5,7,7,8,8-hexamethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C14H24O/c1-12(2)8-7-9(15)10-11(12)14(5,6)13(10,3)4/h10-11H,7-8H2,1-6H3 |
InChI-Schlüssel |
JJSGDEPYGPIGHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)C2C1C(C2(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


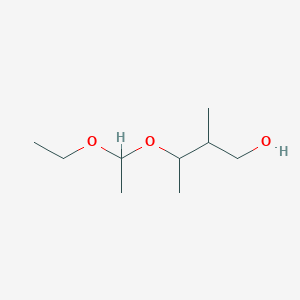
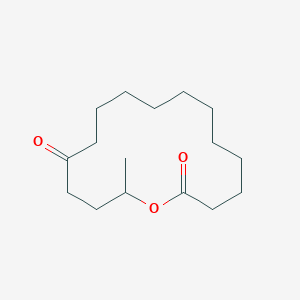

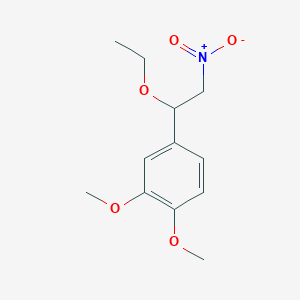
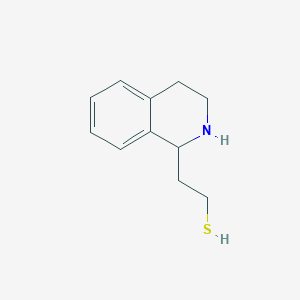

![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)


